![molecular formula C11H10ClN3 B1454464 4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine CAS No. 204394-63-8](/img/structure/B1454464.png)
4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine
Overview
Description
Synthesis Analysis
- Double Cross-Coupling Reaction : 2,4-Dichloro-6-methylpyrimidine can undergo a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation. This process yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
- Regioselective Synthesis : Organolithium reagents can be used to prepare 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine. Nucleophilic attack on these pyrimidines using N-methylpiperazine results in highly regioselective C-4 substituted products .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine consists of a pyrimidine ring with chlorine and methyl substituents. The pyridine moiety is attached at position 2. You can visualize the structure here .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. For example, it reacts with 1 H,1 H,2 H,2 H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .
Scientific Research Applications
Pharmacological Potential
Imidazo[4,5-b]pyridine derivatives, which can be synthesized from 4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine, have shown significant pharmacological potential . They are known to play a crucial role in numerous disease conditions . They have been found to exhibit properties such as:
- GABA A receptor positive allosteric modulators
- Proton pump inhibitors
- Aromatase inhibitors
- Non-steroidal anti-inflammatory drugs (NSAIDs)
Antiviral and Antimicrobial Activity
Imidazo[4,5-b]pyridines have also shown antiviral and antimicrobial activities. This suggests that 4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine could be used in the development of new antiviral and antimicrobial agents .
Cytotoxic Activity
Compounds derived from 4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine have demonstrated cytotoxic activities . This indicates potential applications in cancer treatment .
Agricultural Applications
Derivatives of imidazo[4,5-b]pyridines are used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .
Synthesis of Fluorescent Dyes
2-Chloropyrimidine, a related compound, has been used in the synthesis of fluorescent dyes . This suggests that 4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine could potentially be used in similar applications.
Synthesis of 2-Azetidinones
2-Chloro-4,6-dimethoxy-1,3,5-triazine, another related compound, has been used in the synthesis of 2-azetidinones . This suggests that 4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine could potentially be used in similar synthetic applications.
properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyridin-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-5-3-4-6-13-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZNLKLHMMORIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241003 | |
Record name | 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethyl-2-(pyridin-2-yl)pyrimidine | |
CAS RN |
204394-63-8 | |
Record name | 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204394-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,6-dimethyl-2-(2-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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